molecular formula C12H22N2O5 B1377379 Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}propanamido)acetate CAS No. 1096701-63-1

Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}propanamido)acetate

Cat. No. B1377379
CAS RN: 1096701-63-1
M. Wt: 274.31 g/mol
InChI Key: IQZHTZXJJVTBLE-UHFFFAOYSA-N
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Description

Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}propanamido)acetate, also known as Boc-2-aminopropanoic acid ethyl ester, is a chemical compound with the CAS Number: 1096701-63-1 . It has a molecular weight of 274.32 and is commonly available in powder form .


Molecular Structure Analysis

The molecule contains a total of 40 bonds, including 18 non-H bonds, 3 multiple bonds, 9 rotatable bonds, 3 double bonds, 1 ester (aliphatic), 1 secondary amide (aliphatic), and 1 (thio-) carbamate (aliphatic) .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 274.32 . The IUPAC name is ethyl (3-((tert-butoxycarbonyl)amino)propanoyl)glycinate . The InChI Code is 1S/C12H22N2O5/c1-5-18-10(16)8-14-9(15)6-7-13-11(17)19-12(2,3)4/h5-8H2,1-4H3,(H,13,17)(H,14,15) .

Scientific Research Applications

Synthesis Approaches

Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}propanamido)acetate, a chemical of interest, is used as a core or intermediate compound in synthesizing various complex molecules. For instance, Doraswamy & Ramana (2013) detailed a synthesis pathway that includes a sequence of reactions involving tert-butoxy anhydride and other reagents to create compounds with potential antimicrobial properties (Doraswamy & Ramana, 2013). Similarly, Bevk et al. (2001) described the preparation of Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate from ethyl (2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)acetate and bis(dimethylamino)-tert-butoxymethane, demonstrating the versatility of compounds with tert-butoxy components in chemical synthesis (Bevk et al., 2001).

Chemical Transformations and Applications

Chemical entities similar to this compound serve as crucial intermediates in diverse chemical transformations, contributing significantly to synthetic chemistry and material science. Thalluri et al. (2014) highlighted the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for the synthesis of hydroxamic acids and ureas from carboxylic acids, showcasing the transformative potential of these compounds (Thalluri et al., 2014). Another study by Thalluri et al. (2013) discussed the utility of ethyl 2-(tert-Butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) as an efficient coupling reagent for esterification, thioesterification, amidation, and peptide synthesis, illustrating the compound's role in facilitating complex organic reactions (Thalluri et al., 2013).

Biochemical Analysis

Biochemical Properties

Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}propanamido)acetate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with proteases and esterases, which facilitate its hydrolysis into active metabolites. These interactions are essential for its function in biochemical pathways, where it acts as a substrate or inhibitor, depending on the context .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to altered phosphorylation states of target proteins. This modulation can impact gene expression by influencing transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the target enzyme. For instance, it may inhibit proteases by binding to their active sites, preventing substrate access. Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response. Toxicity studies have indicated that excessive doses can cause cellular damage and organ toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as esterases and proteases, which facilitate its conversion into active metabolites. These metabolites can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s involvement in these pathways highlights its potential as a biochemical tool for studying metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can influence its localization and accumulation within specific cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its function by bringing it into proximity with its target biomolecules. Understanding its subcellular distribution is essential for elucidating its biochemical roles .

properties

IUPAC Name

ethyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O5/c1-5-18-10(16)8-14-9(15)6-7-13-11(17)19-12(2,3)4/h5-8H2,1-4H3,(H,13,17)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZHTZXJJVTBLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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